molecular formula C14H12N4OS2 B15102388 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B15102388
M. Wt: 316.4 g/mol
InChI Key: NXCPAMSHBALEKA-UHFFFAOYSA-N
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Description

This compound features a pyrazole-3-carboxamide core linked to a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole moiety and a thiophen-2-yl substituent. Though direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry for targeting enzymes or receptors via heterocyclic interactions .

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H12N4OS2/c19-13(16-14-15-8-3-1-4-12(8)21-14)10-7-9(17-18-10)11-5-2-6-20-11/h2,5-7H,1,3-4H2,(H,17,18)(H,15,16,19)

InChI Key

NXCPAMSHBALEKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C18H18N4O3S
Molecular Weight: 370.43 g/mol
CAS Number: 2060820-47-3
Structure: The compound features a cyclopenta[d][1,3]thiazole core linked to a pyrazole and thiophene moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole and thiazole exhibit a variety of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific compound has been studied for its potential as a COX-II inhibitor, which is relevant for treating inflammatory conditions.

1. Anti-inflammatory Activity

In studies examining COX-II inhibition, compounds similar to this compound have shown promising results. For instance, a series of pyrazole derivatives demonstrated selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . The compound's structure allows it to effectively bind to the COX-II enzyme, reducing inflammation without significant ulcerogenic effects.

CompoundIC50 (μM)Selectivity Index
N-(5,6-dihydro...)0.52>10
Celecoxib0.789.51

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study on pyrazole-thiazole derivatives indicated that some compounds exhibited significant cytotoxicity against various cancer cell lines. For example, certain derivatives showed an IC50 value as low as 5 μM against breast cancer cells . This suggests that the structural features of this compound could be optimized for enhanced antitumor activity.

The biological activity of this compound is likely mediated through several pathways:

COX Enzyme Inhibition:
The compound's ability to inhibit COX-II suggests that it may reduce the production of pro-inflammatory mediators like prostaglandins.

Cell Cycle Interference:
Antitumor effects may be attributed to the compound's interference with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of the compound to enhance its efficacy and selectivity. For instance:

  • Study on COX-II Inhibition:
    • Researchers synthesized a series of pyrazole derivatives and tested their inhibitory effects on COX-I and COX-II enzymes.
    • The most potent compounds showed selective inhibition with minimal side effects compared to traditional NSAIDs .
  • Antitumor Evaluation:
    • A study involving flow cytometry analysis revealed that certain derivatives exhibited significant cytotoxic effects against tumor cells.
    • These findings highlight the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its cyclopenta-thiazole system, distinguishing it from analogs with simpler thiophene or thiazole cores. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Synthesis Method (Reference)
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide Cyclopenta-thiazole + pyrazole Thiophen-2-yl, carboxamide Not explicitly described
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives () Pyrazole + thiophene Amino, hydroxy, cyano/ester groups 1,4-dioxane reflux with TEA
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide () Cyclopenta-thiophene + thiazole Cyano, phenyl, methyl Not explicitly described
Imidazolidine-dione derivatives () Cyclopenta-thiophene + pyrimidine Diamino, oxo, imidazolidine-dione Condensation reactions
  • Electronic Effects: The thiophen-2-yl group enhances π-stacking capability compared to phenyl or cyano substituents ().
  • Stereochemical Flexibility : The cyclopenta ring’s puckering (as per Cremer-Pople coordinates, ) may confer distinct conformational preferences versus planar thiophene derivatives .

Computational and Crystallographic Insights

  • Wavefunction Analysis : Tools like Multiwfn () could quantify electron localization differences between the cyclopenta-thiazole and thiophene cores, influencing reactivity .
  • Crystal Packing : Software such as SHELX () and Mercury () would reveal intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .

Pharmacological Implications (Inferred)

  • Thiazole/Thiophene Hybrids : Compounds with fused cyclopenta-thiophene/thiazole systems () often target kinases or GPCRs due to their planar aromaticity and hydrogen-bonding motifs.

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